molecular formula C7H3F5O B2708879 2,6-Difluoro-4-(trifluoromethyl)phenol CAS No. 276244-25-8

2,6-Difluoro-4-(trifluoromethyl)phenol

Cat. No.: B2708879
CAS No.: 276244-25-8
M. Wt: 198.092
InChI Key: DYSIHTLTKLQXFN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)phenol: is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group attached to a phenol ring

Mechanism of Action

Target of Action

The primary targets of 2,6-Difluoro-4-(trifluoromethyl)phenol Phenolic compounds, in general, are known to interact with various biological targets due to their proteolytic properties .

Mode of Action

The exact mode of action of This compound It’s known that phenolic compounds can dissolve tissue on contact via proteolysis . This suggests that This compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by This compound It’s worth noting that phenolic compounds can participate in various biochemical reactions, including oxidative polymerization .

Result of Action

The molecular and cellular effects of This compound Given the proteolytic properties of phenolic compounds, it’s plausible thatThis compound could cause changes at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenol typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorinating agents and to ensure the safety of the operation. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

Chemistry: 2,6-Difluoro-4-(trifluoromethyl)phenol is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of high-performance polymers and coatings .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-(trifluoromethyl)phenol is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group. This arrangement imparts distinct electronic and steric properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSIHTLTKLQXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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